molecular formula C11H12Cl2O2 B14046157 1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one

1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one

Katalognummer: B14046157
Molekulargewicht: 247.11 g/mol
InChI-Schlüssel: HPODIQKGVRILGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chlorinated phenyl ring and a ketone group

Vorbereitungsmethoden

The synthesis of 1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the chlorination of a methoxy-substituted phenylpropane derivative, followed by the introduction of a ketone group through oxidation reactions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy group may enhance the compound’s binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1-(3-(chloromethyl)-5-methoxyphenyl)propan-2-one can be compared with similar compounds such as:

    1-Chloro-1-(3-(chloromethyl)-5-nitrophenyl)propan-2-one: This compound has a nitro group instead of a methoxy group, which significantly alters its reactivity and applications.

    Phenylacetone: Although structurally simpler, phenylacetone shares the ketone functional group and can undergo similar types of reactions

Eigenschaften

Molekularformel

C11H12Cl2O2

Molekulargewicht

247.11 g/mol

IUPAC-Name

1-chloro-1-[3-(chloromethyl)-5-methoxyphenyl]propan-2-one

InChI

InChI=1S/C11H12Cl2O2/c1-7(14)11(13)9-3-8(6-12)4-10(5-9)15-2/h3-5,11H,6H2,1-2H3

InChI-Schlüssel

HPODIQKGVRILGN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC(=CC(=C1)CCl)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.